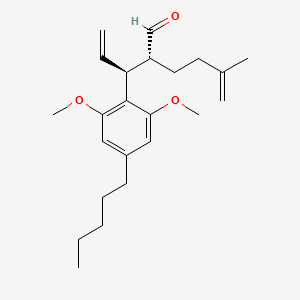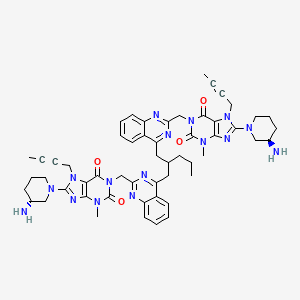
4,7-Dichloro-3-cyclopropylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dichloro-3-cyclopropylquinoline is a chemical compound with the molecular formula C12H9Cl2N. It is an intermediate in the synthesis of 3-Cyclopropyl Hydroxychloroquine, an impurity and analog of hydroxychloroquine. Hydroxychloroquine is known for its antimalarial, antirheumatic, and lupus erythematosus suppressant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-3-cyclopropylquinoline involves several steps:
Hydrolysis and Acid Adjustment: 4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester is hydrolyzed using a 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid.
Decarboxylation: The 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid undergoes decarboxylation to produce 4-hydroxyl-7-chloroquinoline.
Chlorination: The 4-hydroxyl-7-chloroquinoline is chlorinated using phosphorus oxychloride to obtain 4,7-dichloroquinoline crude products.
Refining: The crude products are refined in a one-step process to achieve a purity of more than 99%.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route as described above. The process is simple, with high yield and purity at each step, making it suitable for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dichloro-3-cyclopropylquinoline undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position of the pyridine ring is highly reactive in nucleophilic aromatic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Phosphorus Oxychloride: Used in the chlorination step to introduce chlorine atoms.
Sodium Hydroxide: Used in the hydrolysis step to prepare the carboxylic acid intermediate.
Major Products Formed
Chloroquine: A typical reaction with a specific primary amine gives chloroquine in high yield.
Applications De Recherche Scientifique
4,7-Dichloro-3-cyclopropylquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is an intermediate in the synthesis of hydroxychloroquine, which is used to treat malaria, rheumatoid arthritis, and lupus.
Industry: The compound is used in the production of antimalarial drugs and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,7-Dichloro-3-cyclopropylquinoline is not fully understood. it is known to act as an intermediate in the synthesis of hydroxychloroquine, which exerts its effects by interfering with the growth of parasites in red blood cells. Hydroxychloroquine is believed to inhibit the action of heme polymerase, an enzyme crucial for the survival of the malaria parasite.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxychloroquine: An antimalarial and antirheumatic drug.
Chloroquine: Another antimalarial drug.
Amodiaquine: Used to treat malaria.
Uniqueness
4,7-Dichloro-3-cyclopropylquinoline is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of hydroxychloroquine and other quinoline derivatives. Its reactivity in nucleophilic aromatic substitution reactions also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H9Cl2N |
|---|---|
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
4,7-dichloro-3-cyclopropylquinoline |
InChI |
InChI=1S/C12H9Cl2N/c13-8-3-4-9-11(5-8)15-6-10(12(9)14)7-1-2-7/h3-7H,1-2H2 |
Clé InChI |
XYBSBPBXNVQLQN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN=C3C=C(C=CC3=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


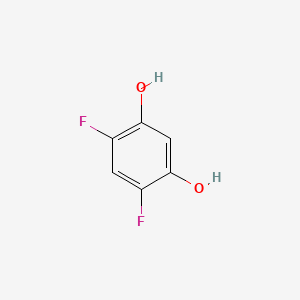
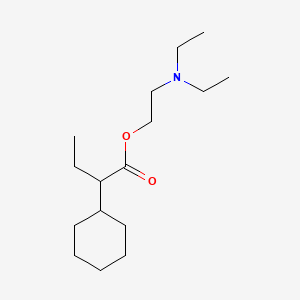
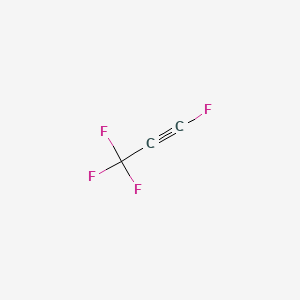
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
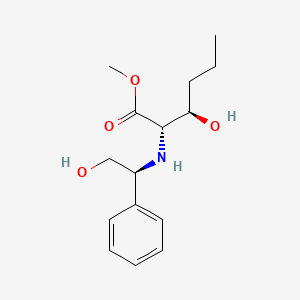
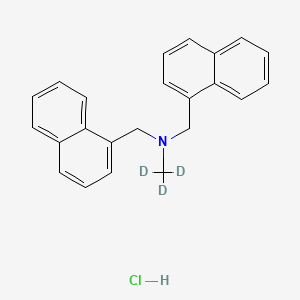
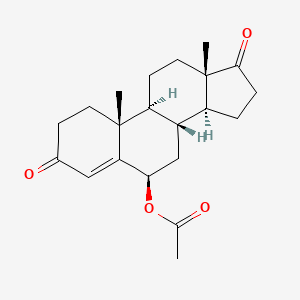
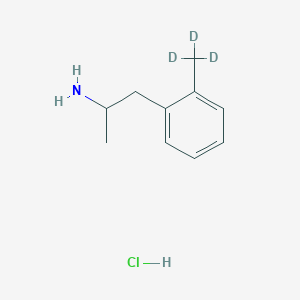
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B13434431.png)
